2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonylamino group attached to a chlorophenyl ring and a hydroxyphenylmethylideneamino group attached to a benzamide core. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfonylamino intermediate: This involves reacting 4-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonylamino intermediate.
Condensation reaction: The sulfonylamino intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a suitable catalyst to form the final product, this compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group, depending on the reducing agent used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino and hydroxyphenyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide include:
4-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dihydroxyphenyl)methylideneamino]benzamide: This compound has an additional hydroxyl group on the phenyl ring, which may alter its reactivity and biological activity.
4-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide: The presence of additional chlorine atoms can affect the compound’s chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
477733-83-8 |
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Molecular Formula |
C20H16ClN3O4S |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O4S/c21-15-8-10-17(11-9-15)29(27,28)24-19-7-2-1-6-18(19)20(26)23-22-13-14-4-3-5-16(25)12-14/h1-13,24-25H,(H,23,26) |
InChI Key |
TYRKDQLQVJAJAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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